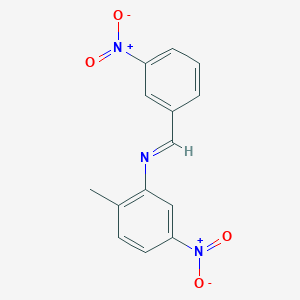![molecular formula C33H23N5O11S2 B11554372 4-{(E)-[(4-{[(2Z)-2-(4-{[(3-nitrophenyl)sulfonyl]oxy}benzylidene)hydrazinyl]carbonyl}phenyl)imino]methyl}phenyl 3-nitrobenzenesulfonate](/img/structure/B11554372.png)
4-{(E)-[(4-{[(2Z)-2-(4-{[(3-nitrophenyl)sulfonyl]oxy}benzylidene)hydrazinyl]carbonyl}phenyl)imino]methyl}phenyl 3-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-[(E)-[(4-{N’-[(Z)-{4-[(3-NITROBENZENESULFONYL)OXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)IMINO]METHYL]PHENYL 3-NITROBENZENE-1-SULFONATE is a complex organic molecule It features multiple functional groups, including nitro, sulfonate, imine, and hydrazinecarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-{N’-[(Z)-{4-[(3-NITROBENZENESULFONYL)OXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)IMINO]METHYL]PHENYL 3-NITROBENZENE-1-SULFONATE involves multiple steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 4-formylphenyl 3-nitrobenzenesulfonate with hydrazine to form the hydrazone intermediate.
Imine Formation: The hydrazone intermediate undergoes further condensation with 4-formylphenyl 3-nitrobenzenesulfonate to form the final imine product.
Sulfonation: The final step involves the sulfonation of the imine product to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(4-{N’-[(Z)-{4-[(3-NITROBENZENESULFONYL)OXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)IMINO]METHYL]PHENYL 3-NITROBENZENE-1-SULFONATE: can undergo various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonate derivatives.
Scientific Research Applications
4-[(E)-[(4-{N’-[(Z)-{4-[(3-NITROBENZENESULFONYL)OXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)IMINO]METHYL]PHENYL 3-NITROBENZENE-1-SULFONATE: has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its multiple functional groups.
Materials Science: Potential use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Potential use as a probe or reagent in biochemical assays.
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-{N’-[(Z)-{4-[(3-NITROBENZENESULFONYL)OXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)IMINO]METHYL]PHENYL 3-NITROBENZENE-1-SULFONATE depends on its application:
In Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
In Materials Science: It may exhibit unique electronic or optical properties due to its conjugated system and functional groups.
Comparison with Similar Compounds
4-[(E)-[(4-{N’-[(Z)-{4-[(3-NITROBENZENESULFONYL)OXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)IMINO]METHYL]PHENYL 3-NITROBENZENE-1-SULFONATE: can be compared with similar compounds such as:
- 4-[(E)-[(4-{N’-[(Z)-{4-[(3-NITROBENZENESULFONYL)OXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)IMINO]METHYL]PHENYL 4-NITROBENZENE-1-SULFONATE
- 4-[(E)-[(4-{N’-[(Z)-{4-[(3-NITROBENZENESULFONYL)OXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)IMINO]METHYL]PHENYL 2-NITROBENZENE-1-SULFONATE
These compounds share similar structural features but differ in the position of the nitro group on the benzene ring. This difference can influence their chemical reactivity and applications.
Properties
Molecular Formula |
C33H23N5O11S2 |
|---|---|
Molecular Weight |
729.7 g/mol |
IUPAC Name |
[4-[[4-[[(Z)-[4-(3-nitrophenyl)sulfonyloxyphenyl]methylideneamino]carbamoyl]phenyl]iminomethyl]phenyl] 3-nitrobenzenesulfonate |
InChI |
InChI=1S/C33H23N5O11S2/c39-33(36-35-22-24-9-17-30(18-10-24)49-51(46,47)32-6-2-4-28(20-32)38(42)43)25-11-13-26(14-12-25)34-21-23-7-15-29(16-8-23)48-50(44,45)31-5-1-3-27(19-31)37(40)41/h1-22H,(H,36,39)/b34-21?,35-22- |
InChI Key |
CYIHDEKXICNWCO-LZYGUKJHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)C(=O)N/N=C\C4=CC=C(C=C4)OS(=O)(=O)C5=CC=CC(=C5)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)C(=O)NN=CC4=CC=C(C=C4)OS(=O)(=O)C5=CC=CC(=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B11554295.png)
![4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11554297.png)
![4,5-dimethyl-2-[(E)-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11554300.png)
![2-(2-chlorophenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11554302.png)
![2-[(4-Bromophenyl)(5-methylthiophen-2-YL)methyl]-5-methylthiophene](/img/structure/B11554305.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide](/img/structure/B11554310.png)
![N'-[(E)-(3,5-Diiodo-2-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11554312.png)
![Methyl 4-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)benzoate](/img/structure/B11554318.png)
![2-(4-methoxyphenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11554320.png)
![4-[(4-chlorobenzyl)oxy]-N'-{(Z)-[2-(hexyloxy)phenyl]methylidene}benzohydrazide](/img/structure/B11554331.png)
![4-{[(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}butanoyl]amino}benzamide](/img/structure/B11554333.png)
![4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11554334.png)

![4-bromo-2-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11554348.png)
